6-Chloro-2-fluoropurine is a halogenated purine derivative frequently employed as a versatile building block in organic synthesis, particularly in the field of nucleoside chemistry. [, , , , ] Its significance stems from its ability to undergo various chemical transformations, making it a valuable precursor for synthesizing a wide array of biologically active compounds, including modified purine nucleosides with potential therapeutic applications. [, , , , ]
6-Chloro-2-fluoropurine can be synthesized through several methods. One notable synthesis involves the reaction of 2-fluoropurine with chlorinating agents under controlled conditions. A specific method includes the use of N-ethyl-N,N-diisopropylamine in butan-1-ol at temperatures ranging from 0 to 100 degrees Celsius, with a yield of approximately 65% after a reaction time of about 13 hours .
Key parameters for this synthesis include:
The synthetic route is characterized by its efficiency and the ability to produce high-purity compounds suitable for further applications.
The molecular structure of 6-chloro-2-fluoropurine features a purine core, which consists of a fused pyrimidine and imidazole ring system. The structural formula can be represented as follows:
The compound has:
This structure contributes to its biological activity and solubility characteristics.
6-Chloro-2-fluoropurine participates in various chemical reactions typical for purine derivatives. It can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine substituents, facilitating the introduction of different functional groups. For instance, it can react with amines to form substituted purines, which are valuable in medicinal chemistry.
The compound also shows potential as a substrate for various enzymatic reactions, particularly those involving purine metabolism. Its reactivity profile indicates that it can serve as a precursor in synthesizing more complex pharmaceutical agents .
The mechanism of action of 6-chloro-2-fluoropurine primarily involves its role as an inhibitor of specific enzymes in purine metabolism. It has been shown to inhibit cytochrome P450 enzymes such as CYP1A2 and CYP2C9, affecting drug metabolism pathways. This inhibition can lead to increased bioavailability of other drugs metabolized by these enzymes, thereby enhancing their therapeutic effects .
Additionally, its structural similarity to natural purines allows it to interfere with nucleic acid synthesis, potentially leading to antiproliferative effects on certain cell types, making it relevant in cancer research.
The physical and chemical properties of 6-chloro-2-fluoropurine are crucial for its application in research and pharmaceuticals:
Property | Value |
---|---|
Boiling Point | Not available |
Solubility in Water | 8.18 mg/mL |
Log P (octanol-water partition coefficient) | 1.09 (iLOGP) |
Polar Surface Area | 54.46 Ų |
Molar Refractivity | 36.65 |
Physiological Charge | Neutral |
Hydrogen Acceptors | 3 |
Hydrogen Donors | 1 |
These properties suggest that the compound is likely to have good bioavailability and permeability across biological membranes .
6-Chloro-2-fluoropurine has several scientific applications:
6-Chloro-2-fluoropurine (CAS 1651-29-2) is a halogenated purine derivative with the molecular formula C5H2ClFN4 and a molecular weight of 172.55 g/mol. This crystalline solid (melting point 151–162°C) serves as a versatile scaffold in pharmaceutical chemistry due to the strategic placement of chlorine and fluorine atoms at the 6- and 2-positions of the purine ring. Its synthetic utility stems from the differential reactivity of halogen substituents, enabling sequential nucleophilic substitutions that facilitate the creation of complex nucleoside analogs and receptor-targeting molecules [3] [4] [10]. The compound typically appears as a white to off-white powder and requires storage at 2–8°C to maintain stability [3].
Table 1: Fundamental Chemical Identifiers of 6-Chloro-2-fluoropurine
Property | Value |
---|---|
CAS Registry Number | 1651-29-2 |
IUPAC Name | 6-Chloro-2-fluoro-7H-purine |
Molecular Formula | C5H2ClFN4 |
Molecular Weight | 172.55 g/mol |
Monoisotopic Mass | 171.995201996 Da |
SMILES | FC1=NC(Cl)=C2NC=NC2=N1 |
InChI Key | UNRIYCIDCQDGQE-UHFFFAOYSA-N |
XLogP3 | 1.38 |
Hydrogen Bond Donor Count | 1 |
Halogenated purines emerged as critical synthetic targets in the mid-20th century, with foundational work establishing their role as nucleobase analogs for disrupting DNA synthesis in cancer cells. The specific development of 6-chloro-2-fluoropurine arose from systematic investigations into the reactivity of dihalogenated purines, particularly exploring how fluorine's high electronegativity and small atomic radius could influence electronic distribution and metabolic stability compared to earlier chloro- or bromo-purines. Early synthetic routes relied on hazardous diazotization conditions or inefficient halogen exchange reactions [9]. Contemporary synthesis leverages 6-chloro-2-fluoropurine as a precursor synthesized via controlled chlorination and fluorination of purine scaffolds. For example, phase-transfer catalysis (PTC) methods using polyethylene glycol 2000 (PEG-2000) significantly improved the chlorination step of acetylated guanine derivatives, yielding 2-amino-6-chloropurine intermediates. Subsequent diazotization and fluorination, often using tetraalkylammonium salts or tetraphenylphosphonium bromide (TPPB) as catalysts, enabled efficient access to 2-fluoro-6-chloropurine derivatives [9]. This evolution in synthetic methodology transformed 6-chloro-2-fluoropurine from a challenging target into a commercially accessible building block (e.g., Sigma-Aldrich, Thermo Scientific), accelerating its adoption in medicinal chemistry [3] [4] [10].
The strategic incorporation of chlorine and fluorine at the C6 and C2 positions of the purine ring induces distinct electronic and steric effects that govern reactivity and molecular interactions:
Table 2: Comparative Halogen Reactivity in 6-Chloro-2-fluoropurine
Position | Halogen | Bond Length (Å)* | Electronegativity | Relative SNAr Reactivity | Primary Nucleophilic Targets |
---|---|---|---|---|---|
C2 | Fluorine | 1.34 | 3.98 | Low | "Hard" nucleophiles (e.g., alkoxides under forcing conditions) |
C6 | Chlorine | 1.73 | 3.16 | High | Amines, thiols, organometallics |
*Estimated from computational models (DFT-B3LYP/6-31G)*
6-Chloro-2-fluoropurine's primary utility lies as a multifunctional synthetic intermediate enabling efficient access to bioactive molecules through regioselective derivatization:
Table 3: Bioactive Derivatives Synthesized from 6-Chloro-2-fluoropurine
Derivative Class | Example Compound | Key Modification Sites | Biological Target | Activity/Property |
---|---|---|---|---|
A3AR Antagonist | 2-Phenylamino-N6-(endo-norbornyl)adenine | C2: Phenylamino; C6: Norbornyl | Human A3 adenosine receptor | Ki = 37 nM; >200-fold selectivity |
P2X7 Antagonist | ITH15004 | C9: (2,4-Dichlorophenyl)ethanone | P2X7 receptor | Inhibits IL-1β release; BBB permeable |
Nucleoside Analog | 6-Chloro-2-fluoro-2′-deoxyriboside | Ribose at N9 | Antimetabolite | Antiviral/antitumor potential |
Dedifferentiation Agent | Reversine | C2: 4-Morpholinoanilino; C6: Cyclohexyl | Multiple kinases, A3AR | Ki (A3AR) = 0.66 μM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: